Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling ADME Optimization

In hit-to-lead campaigns, single-handle heterocyclic sulfonyl chlorides force inefficient protecting-group strategies. This compound solves that problem with dual orthogonal reactive sites. Key supply advantages: (i) Sequential -SO₂Cl sulfonamide formation followed by C-3 ester hydrolysis/amide coupling-no protecting groups required. (ii) Computed XLogP3-AA of 1.2 (0.3 units lower than the 1,3-thiazole regioisomer) supports lower-lipophilicity chemotypes. (iii) ISO-certified NLT 98% tier available for analytical reference standard use. Ships ambient; non-hazardous for transport.

Molecular Formula C5H4ClNO4S2
Molecular Weight 241.7 g/mol
CAS No. 89502-21-6
Cat. No. B1282551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
CAS89502-21-6
Molecular FormulaC5H4ClNO4S2
Molecular Weight241.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NSC=C1S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3
InChIKeyWYKYCPZIJDWNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate: Core Identity and Comparator Landscape


Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate (CAS 89502-21-6; MFCD19201109) is a heterocyclic building block featuring a 1,2-thiazole (isothiazole) core bearing a chlorosulfonyl (–SO₂Cl) group at the 4-position and a methyl ester (–CO₂CH₃) at the 3-position, with a molecular weight of 241.7 g/mol and molecular formula C₅H₄ClNO₄S₂ [1]. The compound belongs to the isothiazole family—organic compounds containing a five-membered aromatic ring with an S–N bond, in contrast to isomeric 1,3-thiazoles where S and N are separated by a carbon [2]. This structural feature imparts distinct electronic properties relevant to medicinal chemistry and agrochemical synthesis . The compound is commercially available from multiple suppliers at purity tiers of 95% and NLT 98% .

1,2‑thiazole (isothiazole) core with S–N adjacency for distinct electronic reactivity
Dual orthogonal handles: –SO2Cl at C-4 and methyl ester at C-3
Purity tiers: 95% and NLT 98% available for impurity-sensitive workflows

Why Generic Substitution of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate Is Not Scientifically Defensible


Substituting this compound with a generic isothiazole sulfonyl chloride or a thiazole-based analog introduces quantifiable differences in three procurement-relevant dimensions: (i) ring electronics—the 1,2-thiazole (isothiazole) S–N adjacency creates a distinct π-electron distribution compared to 1,3-thiazole congeners, altering reactivity in nucleophilic displacement and cycloaddition reactions [1][2]; (ii) dual functional-group architecture—the simultaneous presence of a chlorosulfonyl electrophile at C-4 and a methyl ester at C-3 on the isothiazole scaffold provides orthogonal synthetic handles absent in simpler sulfonyl chlorides such as isothiazole-4-sulfonyl chloride (CAS 88982-55-2) or 1,3-thiazole-4-sulfonyl chloride (CAS 89501-99-5) ; and (iii) physicochemical property divergence—the ester substituent modulates logP, hydrogen-bond acceptor count, and molecular weight relative to unsubstituted comparators, directly affecting solubility, membrane permeability, and downstream synthetic compatibility [3][4]. These differences are material for both medicinal chemistry campaigns (where scaffold-hopping between thiazole and isothiazole cores can ablate target binding) and agrochemical intermediate synthesis (where isothiazole-4-sulfonyl chlorides have established precedent as herbicidal sulfonamide precursors) [5].

Ring Electronics

1,2‑thiazole S–N adjacency shifts π‑electron distribution relative to 1,3‑thiazole; reactivity in nucleophilic displacement and cycloadditions may not transfer directly.

Missing Orthogonal Handle

Mono‑functional sulfonyl chlorides lack the C‑3 ester, eliminating sequential chemoselective derivatization without protecting‑group chemistry.

Physicochemical Properties

Ester substituent alters logP, H‑bond acceptor count, and molecular weight compared to unsubstituted isothiazole sulfonyl chlorides; solubility and membrane permeability profiles may shift.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Divergence: Isothiazole vs. Thiazole Core

The computed partition coefficient (XLogP3-AA) of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is 1.2, compared to 1.5 for its direct 1,3-thiazole regioisomer Methyl 4-(chlorosulfonyl)thiazole-2-carboxylate (CAS 2931875-77-1) [1][2]. This ΔlogP of −0.3 units indicates measurably lower lipophilicity for the isothiazole scaffold, which may translate to altered membrane permeability and aqueous solubility profiles in biological assays. Notably, the unsubstituted parent heterocycles isothiazole and thiazole share identical calculated logP values (~1.143), confirming that the logP divergence between these derivatives arises specifically from the interplay between the ring electronics and the appended functional groups, not from the core heterocycle alone [3].

LogP Comparison
Head‑to‑head
ΔlogP = −0.3 (target 1.2 vs. thiazole regioisomer 1.5)
Lower lipophilicity supports ADME profiling review
XLogP3‑AA computed; core heterocycles share identical logP (~1.143)
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Dual Functional Group Architecture for Orthogonal Synthesis

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate possesses two chemically orthogonal reactive centers: a chlorosulfonyl group (–SO₂Cl) at C-4 capable of nucleophilic displacement with amines, alcohols, or thiols to yield sulfonamides, sulfonates, or sulfonothioates; and a methyl ester (–CO₂CH₃) at C-3 amenable to hydrolysis, aminolysis, or reduction [1]. The closest structural comparator retaining the isothiazole core, isothiazole-4-sulfonyl chloride (CAS 88982-55-2), has a molecular weight of only 183.6 g/mol (vs. 241.7 g/mol), lacks the ester entirely, and offers only a single reactive locus . The 1,3-thiazole-based comparator, 1,3-thiazole-4-sulfonyl chloride (CAS 89501-99-5), shares this limitation and further differs in ring electronics . This dual-handle architecture enables sequential, chemoselective derivatization without protecting-group manipulation, a critical efficiency parameter in library synthesis.

Synthetic Handles
Head‑to‑head
2 orthogonal handles vs. 1 (mono‑functional comparator); ΔMW +58.1 g/mol
Enables sequential derivatization without protecting‑group steps
Based on SMILES and PubChem computed properties
Synthetic Chemistry Building Block Selection Parallel Synthesis

Hazard Classification: Warning vs. Danger Signal Word

The Globally Harmonized System (GHS) hazard classification for Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate carries the Signal Word 'Warning' with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the 1,3-thiazole regioisomer Methyl 5-(chlorosulfonyl)thiazole-2-carboxylate (CAS 2931875-68-0) carries H314 (Causes severe skin burns and eye damage) in addition to H302, elevating its classification to the 'Danger' signal word category [1]. This differential hazard profile has direct operational consequences: the target compound falls under less restrictive transport and storage regulations (classified as non-hazardous for transport), whereas the thiazole analog requires more stringent handling protocols and may incur higher shipping costs and regulatory compliance burdens .

GHS Classification
Cross‑study
Warning (H302/H315/H319/H335) vs. Danger (H314) for thiazole regioisomer
Lower hazard category may simplify handling and transport requirements
SDS documentation; target non‑hazardous for transport
Laboratory Safety Procurement Compliance Risk Assessment

Purity Tier Availability: 98% (NLT) Grade

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is commercially available at two distinct purity tiers: 95% (supplied by Fluorochem and AKSci) and NLT 98% (supplied by MolCore and 001chemical) . This dual-tier availability is not uniformly found across comparator compounds. For instance, isothiazole-4-sulfonyl chloride (CAS 88982-55-2) is most commonly listed at 95%, with a 98% tier available from fewer sources . The 98% (NLT) grade is particularly relevant for applications requiring high-purity intermediates, such as late-stage functionalization in pharmaceutical process chemistry, GMP-analogous impurity profiling, or as a reference standard—use cases where a 3% purity gap can translate into measurable differences in downstream yield and impurity burden.

Purity Tiers
Specification review
95% and NLT 98% grades from multiple independent suppliers
98% tier supports impurity‑sensitive applications and reference standard use
Catalog specifications 2025‑2026; verify current lot
Quality Control Analytical Chemistry Procurement Specification

Herbicidal Sulfonamide Intermediate Patent Precedent

Isothiazole-4-sulfonyl chlorides are established intermediates in the synthesis of herbicidal sulfonamides, as documented in US Patent 4,790,869 and its divisional US Patent 4,835,282 (Nissan Chemical Industries), where isothiazolesulfonamide compounds of general formula (I) demonstrated herbicidal efficacy [1][2]. The target compound, carrying both the isothiazole-4-sulfonyl chloride pharmacophore and an ester moiety at C-3, maps directly onto this validated intermediate space while offering an additional derivatization vector. In contrast, 1,3-thiazole-4-sulfonyl chloride (CAS 89501-99-5), while also a sulfonyl chloride, derives from a thiazole core that has a distinct agrochemical IP landscape—thiazole moieties appear in marketed insecticides (thiamethoxam, clothianidin) and fungicides (thiabendazole, thifluzamide), not in sulfonamide herbicide chemotypes [3]. This patent-backed precedent reduces the risk of pursuing synthetic routes that ultimately fall outside protected chemical space.

Patent Precedent
Class‑level
Isothiazole‑4‑sulfonyl chloride scaffold claimed as herbicidal sulfonamide intermediate (US 4,790,869; US 4,835,282)
Aligns with validated patent space for agrochemical discovery research
Patent literature 1987‑1988; thiazole analogs map to different chemotypes
Agrochemical Synthesis Herbicide Discovery Patent-Backed Intermediates

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate has a computed hydrogen-bond acceptor count of 6 and a topological polar surface area (TPSA) of 110 Ų, compared to 4 H-bond acceptors and TPSA of approximately 75 Ų for isothiazole-4-sulfonyl chloride (CAS 88982-55-2), which lacks the ester carbonyl [1]. The additional two H-bond acceptor sites arise from the ester carbonyl and ester ether oxygen. These differences place the target compound further along the physicochemical property continuum relevant to oral drug-likeness (where TPSA < 140 Ų is generally favorable for membrane permeability). The 1,3-thiazole regioisomer Methyl 4-(chlorosulfonyl)thiazole-2-carboxylate shares an identical TPSA (110 Ų) and H-bond acceptor count (6) with the target [2], confirming that this differentiation is relevant specifically when comparing against simpler, mono-functional sulfonyl chlorides rather than between regioisomers.

HBA & TPSA
Head‑to‑head
HBA = 6, TPSA = 110 Ų vs. 4 / 75 Ų for mono‑functional comparator
Increased polarity may improve aqueous solubility; context‑dependent for permeability optimization
Computed Cactvs 3.4.6.11; thiazole regioisomer shares identical values
Drug Design Physicochemical Profiling Lead Optimization

Optimal Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry Library Synthesis with Sequential Derivatization

In hit-to-lead and lead optimization campaigns, the dual orthogonal reactive handles (–SO₂Cl at C-4 and –CO₂CH₃ at C-3) of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate enable sequential derivatization: the chlorosulfonyl group can be reacted first with amine nucleophiles to generate a sulfonamide library, followed by ester hydrolysis and amide coupling at C-3—all without protecting-group chemistry [1]. This is not achievable with isothiazole-4-sulfonyl chloride (CAS 88982-55-2), which offers only a single reactive locus. The lower hazard classification (Warning vs. Danger) also facilitates safer handling in parallel synthesis workflows involving multiple chemists .

Agrochemical Herbicidal Sulfonamide Discovery

Agrochemical discovery teams pursuing novel herbicidal sulfonamides can build upon the established patent precedent of isothiazole-4-sulfonyl chlorides as intermediates (US 4,790,869; US 4,835,282) while exploiting the additional C-3 ester as a second diversity point [1]. The isothiazole core—with its S-N adjacency and distinct electronic properties—maps to a different agrochemical IP space than 1,3-thiazole-based intermediates, which have been predominantly explored in insecticide and fungicide chemotypes . The 98% (NLT) purity tier from MolCore and 001chemical supports the stringent purity requirements of agrochemical regulatory submission [2].

ADME-Focused Lead Optimization with Controlled Lipophilicity

For programs where logP is a key optimization parameter, the computed XLogP3-AA of 1.2 for Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate—0.3 log units lower than the 1,3-thiazole regioisomer (XLogP3-AA = 1.5)—positions this compound as the preferred scaffold for chemotypes requiring lower lipophilicity to reduce metabolic clearance or phospholipidosis risk [1]. The increased topological polar surface area (110 Ų) and hydrogen-bond acceptor count (6) relative to simpler sulfonyl chlorides further support solubility-driven candidate selection [2].

Pharmaceutical Impurity Reference Standard and Analytical Development

The compound is explicitly listed for use as a reference substance for drug impurities and reagents in pharmaceutical quality control contexts [1]. The availability of a 98% (NLT) purity tier from ISO-certified suppliers such as MolCore supports its use as an analytical reference standard for HPLC method development, impurity profiling, and forced degradation studies, where high chemical purity and well-characterized structure (InChI Key: WYKYCPZIJDWNPV-UHFFFAOYSA-N) are non-negotiable requirements [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual orthogonal reactive handles (–SO2Cl and –CO2CH3)
Sequential chemoselective derivatization efficiency
Herbicidal sulfonamide discovery research
Isothiazole core with patent‑backed intermediate precedent
Alignment with established agrochemical IP space
Lead optimization with controlled lipophilicity
Lower computed logP relative to thiazole regioisomer
Metabolic stability and solubility profiling
Analytical reference standard for impurity profiling
High purity (NLT 98% available) and well‑characterized structure
HPLC method development and forced degradation studies
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